Regioisomeric Differentiation: C6-Methylthio vs. C2-Methylthio Substitution Pattern Defines Divergent Purine Substitution Outcomes
The target compound (C6-SCH₃) and its well-characterized isomer 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (C2-SCH₃, CAS 1979-96-0) share identical molecular formula (C₅H₃Cl₂N₃O₂S, MW 240.07) but differ in the position of the methylthio group [1][2]. In the C2-SCH₃ isomer, sequential displacement of C4-Cl then C6-Cl by amines, followed by nitro reduction and cyclization, yields N9-substituted purines with the methylthio group at purine C2—a pattern exploited in the solid-phase synthesis of the CDK inhibitor olomoucine [1]. In the target compound, the C6-methylthio group occupies the position that would become C6 of the derived purine, while the C2 and C4 chlorides are both accessible on the ring face opposite the methylthio group, offering a completely different vector for sequential amine introduction and ultimately yielding purines with the methylthio group at C6 rather than C2 .
| Evidence Dimension | Methylthio group position on pyrimidine ring (determines final purine substitution pattern) |
|---|---|
| Target Compound Data | Methylthio at C6; chlorines at C2 and C4; nitro at C5 (SMILES: CSC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]) |
| Comparator Or Baseline | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine (CAS 1979-96-0): Methylthio at C2; chlorines at C4 and C6; nitro at C5 (SMILES: CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl) |
| Quantified Difference | Regioisomeric: identical molecular composition but orthogonal substitution vector; derived purines differ in methylthio placement by 4 positions around the fused ring system |
| Conditions | Structural comparison based on canonical SMILES, InChIKey, and published synthetic methodologies |
Why This Matters
For researchers constructing purine libraries by sequential amine substitution followed by nitro reduction and cyclization, selecting the correct methylthio isomer determines whether the thioether group ends up at purine position C2 or C6—a non-interchangeable structural outcome that directly impacts biological target engagement.
- [1] Hammarström, L.G.J., et al. Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. An efficient solid-phase synthesis of olomoucine. Tetrahedron Letters, 2002, 43, 8071-8073. View Source
- [2] PubChem Compound Summary for CID 89776770, 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine. Isomeric SMILES: CSC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]. View Source
